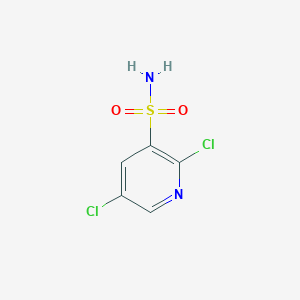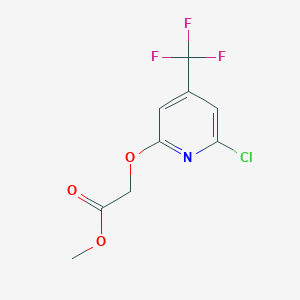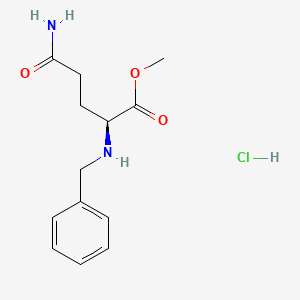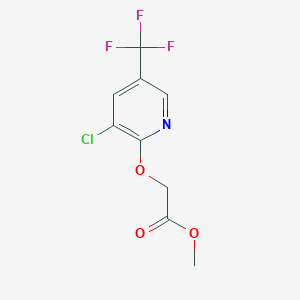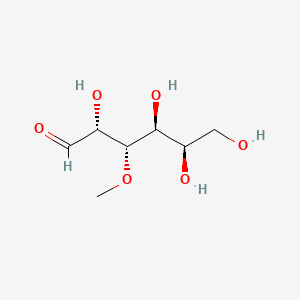
(2R,3S,4S,5R)-2,4,5,6-Tetrahydroxy-3-methoxyhexanal
Overview
Description
(2R,3S,4S,5R)-2,4,5,6-Tetrahydroxy-3-methoxyhexanal, also known as THMH, is a naturally occurring compound found in various fruits and vegetables. It has gained significant attention in the scientific community due to its potential health benefits and its role in various biochemical and physiological processes.
Scientific Research Applications
Solubility and Chemical Interactions
- Solubility in Ethanol-Water Solutions: The solubilities of various saccharides, including (2R,3S,4S,5R)-2,4,5,6-Tetrahydroxy-3-methoxyhexanal and related compounds, in ethanol-water mixtures have been studied. These studies reveal how solubility varies with temperature and ethanol mass fraction, providing insights into their chemical interactions in mixed solvents (Gong et al., 2012).
Chemical Structure and Biological Activity
- C-Glucoside of 4-O-methylgallic Acid: A study on the structure of a compound structurally related to (2R,3S,4S,5R)-2,4,5,6-Tetrahydroxy-3-methoxyhexanal, namely 4-methoxy-2-[(1S,2R,3S,4S,5R)-3,4,5,6-tetrahydro-3,4,5-trihydroxy-6-(hydroxymethyl)-2H-pyran-2-yl]-alpha-resorcylic acid delta-lactone monohydrate, revealed its biological activities, such as antiasthmatic, antitussive, anti-inflammatory, and antifungal properties (Ye, Sun, & Pan, 2004).
Antioxidant and Cytoprotective Properties
- Antioxidant Agents: Certain molecular combinations of antioxidants that include structural elements similar to (2R,3S,4S,5R)-2,4,5,6-Tetrahydroxy-3-methoxyhexanal have been found to exhibit potent antioxidant effects. These compounds have potential therapeutic applications in pathological events involving free radical damage (Manfredini et al., 2000).
Anticancer and Antifungal Activities
- Cytotoxic and Antifungal Constituents: Studies on endophytic fungi metabolites have identified compounds structurally related to (2R,3S,4S,5R)-2,4,5,6-Tetrahydroxy-3-methoxyhexanal, demonstrating notable anti-fungal and cytotoxic activities against various pathogens and human cancer cell lines (Wu et al., 2015).
Synthesis and Structural Analysis
- Synthesis of Anticancer Nucleosides Intermediate: The synthesis and structural confirmation of an anticancer nucleosides intermediate, which shares structural similarities with (2R,3S,4S,5R)-2,4,5,6-Tetrahydroxy-3-methoxyhexanal, has been accomplished. This research contributes to the development of anticancer drugs (Liu et al., 2014).
properties
IUPAC Name |
(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-methoxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h3-8,10-12H,2H2,1H3/t4-,5+,6+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTFNDVZYPHUEF-JRTVQGFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C=O)O)C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4S,5R)-2,4,5,6-Tetrahydroxy-3-methoxyhexanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



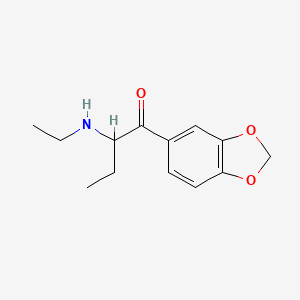
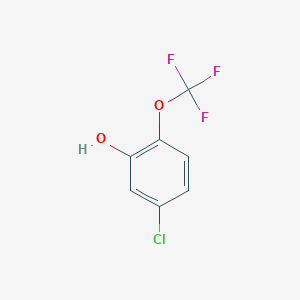
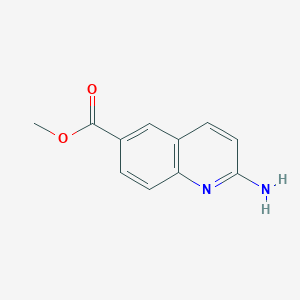
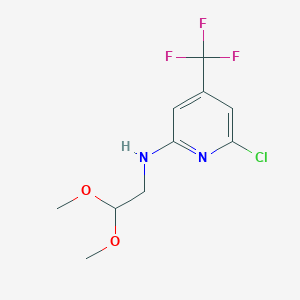
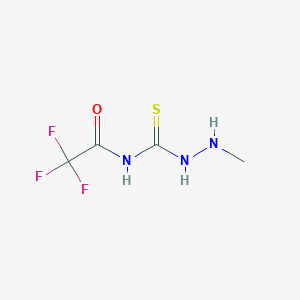
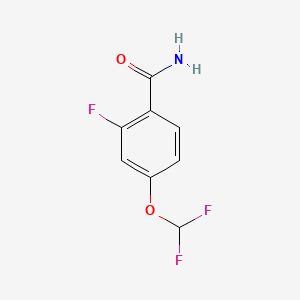
![2-[[6-Chloro-4-(trifluoromethyl)-2-pyridyl]sulfanyl]ethanamine hydrochloride](/img/structure/B1425533.png)

